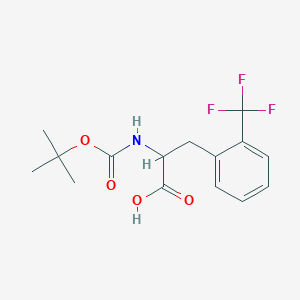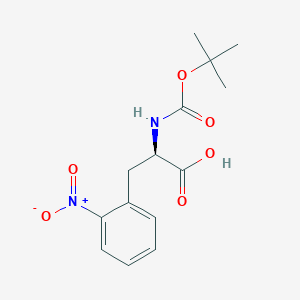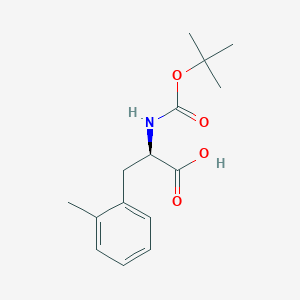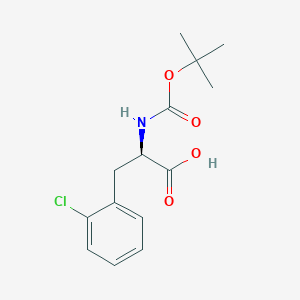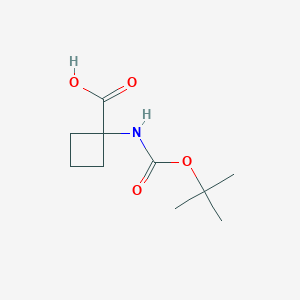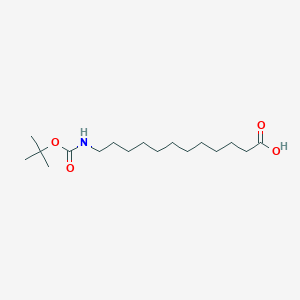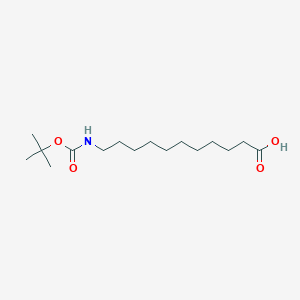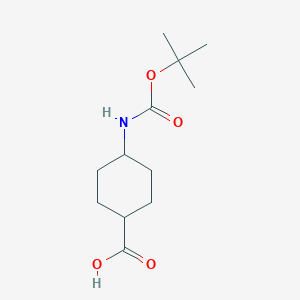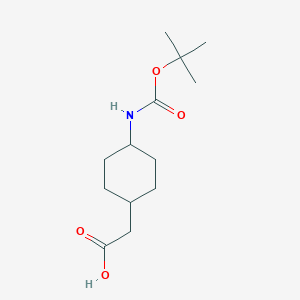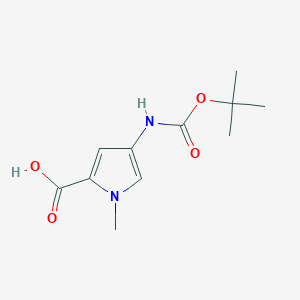
4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . It is used as a starting material to synthesize covalent organic frameworks, which are used as proton exchange membranes for hydrogen fuel cell applications .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of this compound is C16H23NO4 with a molecular weight of 293.36 .Chemical Reactions Analysis
In the context of dipeptide synthesis, the distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 217.27 and it appears as a clear and nearly colorless to pale yellow liquid at room temperature .Aplicaciones Científicas De Investigación
Divergent and Solvent Dependent Reactions : This compound is used in the divergent synthesis of different organic structures like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, depending on solvent choices and temperatures. The reactions may proceed through [4+2] cycloaddition or addition/cyclization pathways (Rossi et al., 2007).
Synthesis of Dipeptide 4-Nitroanilides : It's used in preparing tert-butyloxycarbonyl amino acid 4-nitroanilides, including N-alkylated amino acids and various non-proteinogenic amino acids, which are essential in peptide research (Schutkowski et al., 2009).
Synthesis of Deaza-Analogues of Bisindole Marine Alkaloid : This compound is employed in the synthesis of ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, which are analogues of the bis-indole alkaloid topsentin. This research is significant in exploring potential anticancer agents (Carbone et al., 2013).
N-tert-Butoxycarbonylation of Amines : It is used as a catalyst in the N-tert-butoxycarbonylation of amines, a process crucial in synthesizing amino acid derivatives for peptide synthesis (Heydari et al., 2007).
Synthesis of Heterocyclic Amino Acids : The compound plays a role in synthesizing novel functionalized heterocyclic amino acids, which are vital in pharmaceutical and medicinal chemistry (Dzedulionytė et al., 2021).
Crystal Structure Studies : It's utilized in crystallography to examine peptide conformation and understand molecular structures better, which aids in drug design and biomolecular research (Jankowska et al., 2002).
Synthesis of Non-Natural Amino Acids : This compound is critical in synthesizing non-natural amino acids, which are essential in developing new pharmaceuticals and studying protein functions (Ferreira et al., 2003).
Enantioselective Synthesis : It is used in the enantioselective synthesis of complex organic molecules, a crucial aspect of chiral drug development and stereochemistry (Magata et al., 2017).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis . These compounds can interact with various targets depending on the specific amino acid they are protecting .
Mode of Action
The mode of action of this compound is likely related to its role in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a common protecting group used in peptide synthesis . It protects the amino group of an amino acid during peptide bond formation, preventing unwanted side reactions . Once the peptide bond is formed, the Boc group can be removed under acidic conditions, revealing the original amino group .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the peptide being synthesized. In general, peptides can participate in a wide range of biological processes, from acting as neurotransmitters to serving as hormones . The exact effects would therefore depend on the specific sequence and structure of the peptide synthesized using this compound.
Pharmacokinetics
It is known that the compound is soluble in methanol , which suggests it could be absorbed in the body. The compound’s distribution, metabolism, and excretion would likely depend on the specific peptide it is used to synthesize.
Result of Action
The result of the compound’s action would be the synthesis of a specific peptide. This peptide could then exert various effects at the molecular and cellular level, depending on its specific sequence and structure .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy in peptide synthesis can be affected by the pH of the solution, as the Boc group is removed under acidic conditions . Additionally, the compound’s solubility in various solvents can affect its usability in different reaction conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)12-7-5-8(9(14)15)13(4)6-7/h5-6H,1-4H3,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLAEMFBWAIGRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370847 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77716-11-1 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


